molecular formula C8H8ClNO2S B6270783 5H,7H-thieno[3,4-b]pyridine-7-carboxylic acid hydrochloride CAS No. 2613384-52-2

5H,7H-thieno[3,4-b]pyridine-7-carboxylic acid hydrochloride

Cat. No.: B6270783
CAS No.: 2613384-52-2
M. Wt: 217.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

5H,7H-thieno[3,4-b]pyridine-7-carboxylic acid hydrochloride (5H,7H-TPCA-Cl) is an organic compound and a type of thienopyridine. It is a derivative of thiophene, and can be used in various scientific applications, such as the synthesis of pharmaceuticals, the study of biochemical and physiological effects, and laboratory experiments.

Scientific Research Applications

5H,7H-TPCA-Cl has been used in a variety of scientific research applications, such as the synthesis of pharmaceuticals, the study of biochemical and physiological effects, and laboratory experiments. For example, 5H,7H-TPCA-Cl has been used in the synthesis of the anti-cancer drug lapatinib, and has also been used in the synthesis of the anti-inflammatory drug piroxicam. Additionally, 5H,7H-TPCA-Cl has been studied for its potential use in the treatment of Alzheimer’s disease and other neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 5H,7H-TPCA-Cl is not fully understood. However, it is believed to act as an inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the formation of prostaglandins and thromboxanes. These compounds are involved in inflammation and pain, and the inhibition of COX enzymes by 5H,7H-TPCA-Cl may reduce inflammation and pain in the body.
Biochemical and Physiological Effects
5H,7H-TPCA-Cl has been studied for its potential biochemical and physiological effects. In laboratory studies, 5H,7H-TPCA-Cl has been found to be an inhibitor of cyclooxygenase (COX) enzymes, which are involved in the formation of prostaglandins and thromboxanes. Additionally, 5H,7H-TPCA-Cl has been found to have antioxidant and anti-inflammatory properties, and may be useful in the treatment of neurological disorders, such as Alzheimer’s disease.

Advantages and Limitations for Lab Experiments

5H,7H-TPCA-Cl has several advantages and limitations for laboratory experiments. The advantages of using 5H,7H-TPCA-Cl in laboratory experiments include its high solubility in water, its low cost, and its ability to be synthesized in a variety of ways. The limitations of using 5H,7H-TPCA-Cl in laboratory experiments include its low stability, its low solubility in organic solvents, and its potential to cause skin irritation.

Future Directions

The potential future directions for 5H,7H-TPCA-Cl include the development of new synthesis methods, the investigation of its potential therapeutic uses, and the study of its biochemical and physiological effects. Additionally, 5H,7H-TPCA-Cl could be used in the development of new pharmaceuticals, such as anti-inflammatory and anti-cancer drugs. Finally, 5H,7H-TPCA-Cl could be further studied for its potential use in the treatment of neurological disorders, such as Alzheimer’s disease.

Synthesis Methods

5H,7H-TPCA-Cl can be synthesized using a variety of methods, including the reaction of 3,4-dichlorobenzoyl chloride with thiophene-2-carboxylic acid, the reaction of 3,4-dichlorobenzoyl chloride with 3-thiophenecarboxylic acid, and the reaction of 3,4-dichlorobenzoyl chloride with thiophene-2-carboxylic acid in the presence of a base. The most common method is the reaction of 3,4-dichlorobenzoyl chloride with thiophene-2-carboxylic acid, which yields 5H,7H-TPCA-Cl in high yields.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5H,7H-thieno[3,4-b]pyridine-7-carboxylic acid hydrochloride involves the reaction of 2-aminothiophene with 2-chloro-3-picoline to form 5-chloro-7H-thieno[3,4-b]pyridine. This intermediate is then reacted with sodium cyanide to form 5-cyano-7H-thieno[3,4-b]pyridine, which is subsequently hydrolyzed to form 5H,7H-thieno[3,4-b]pyridine-7-carboxylic acid. The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.", "Starting Materials": [ "2-aminothiophene", "2-chloro-3-picoline", "sodium cyanide", "hydrochloric acid" ], "Reaction": [ "2-aminothiophene is reacted with 2-chloro-3-picoline in the presence of a base such as potassium carbonate to form 5-chloro-7H-thieno[3,4-b]pyridine.", "5-chloro-7H-thieno[3,4-b]pyridine is then reacted with sodium cyanide in the presence of a catalyst such as copper(I) iodide to form 5-cyano-7H-thieno[3,4-b]pyridine.", "5-cyano-7H-thieno[3,4-b]pyridine is hydrolyzed using an acid such as hydrochloric acid to form 5H,7H-thieno[3,4-b]pyridine-7-carboxylic acid.", "The final step involves the addition of hydrochloric acid to the 5H,7H-thieno[3,4-b]pyridine-7-carboxylic acid to form the hydrochloride salt of the compound." ] }

2613384-52-2

Molecular Formula

C8H8ClNO2S

Molecular Weight

217.7

Purity

91

Origin of Product

United States

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